6-Amino-4-methylnicotinonitrile
Overview
Description
6-Amino-4-methylnicotinonitrile, also known as AMMN, is a chemical compound with the molecular formula C7H6N2. It is a derivative of nicotinonitrile, a nitrogen-containing heterocyclic compound. It is a colorless solid that is soluble in water and ethanol. The compound has been studied for its potential applications in various scientific fields such as organic synthesis, drug development, and biochemistry.
Scientific Research Applications
Plant Growth Regulation : 2,6-Diazido-4-methylnicotinonitrile derivatives, closely related to 6-Amino-4-methylnicotinonitrile, have been synthesized as potential plant growth regulators. Some of these compounds were found effective in regulating the growth of wheat (Dyadyuchenko et al., 2018).
Regioselective Nucleophilic Substitution : The reaction of 2,6-dichloro-4-methylnicotinonitrile with malononitrile dimer led to the formation of specific substituted compounds, indicating potential for regioselective nucleophilic substitution in chemical synthesis (Dyadyuchenko et al., 2021).
Alzheimer’s Disease Research : A hydrophobic radiofluorinated derivative of this compound has been used in positron emission tomography to determine the localization and load of neurofibrillary tangles and beta-amyloid plaques in the brains of living patients with Alzheimer's disease (Shoghi-Jadid et al., 2002).
Synthesis of Novel Compounds : Various studies have focused on synthesizing new derivatives of this compound for potential applications in different fields. These include the synthesis of pyranopyrazoles using isonicotinic acid as a dual and biological organocatalyst (Zolfigol et al., 2013) and spectroscopic studies on derivatives with potential applications as anticancer agents (Eşme, 2021).
Optical and Electrochemical Studies : Certain derivatives of this compound have been synthesized and analyzed for their optical and electrochemical properties, with potential applications in material science and corrosion inhibition (Ansari et al., 2015).
Antibacterial Applications : New 2-aminonicotinonitrile derivatives bearing a benzothiazole nucleus have been synthesized and tested for antibacterial activities, showing significant biological activities against various bacteria (Mahdi et al., 2016).
Neurotoxic and Anticonvulsant Properties : Research on substituted N-phenyl derivatives of phthalimide, related to this compound, revealed insights into their anticonvulsant and neurotoxic properties, with implications for pharmaceutical applications (Vamecq et al., 2000).
Properties
IUPAC Name |
6-amino-4-methylpyridine-3-carbonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N3/c1-5-2-7(9)10-4-6(5)3-8/h2,4H,1H3,(H2,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WOQVCAIIMZEFGA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1C#N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60433355 | |
Record name | 6-Amino-4-methylnicotinonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60433355 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
133.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
179555-10-3 | |
Record name | 6-Amino-4-methylnicotinonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60433355 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6-Amino-4-methylnicotinonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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